6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one
Overview
Description
The compound 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a key synthetic intermediate for cardiotonic agents, which are drugs that increase the contractility of the heart muscle. This moiety is a vital structural part of many cardio-active pyridazinone derivatives, some of which are in clinical use or have been tested in clinical trials, such as levosimendan, imazodan, and pimobendan .
Synthesis Analysis
The synthesis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one and its derivatives typically involves Friedel-Crafts acylation followed by cyclization of intermediary keto acids with various hydrazine derivatives. For example, the synthesis of related compounds was achieved by acylating the appropriate anilide derivative with succinic anhydride or methylsuccinic anhydride, followed by cyclization . Another study describes the synthesis of derivatives by acylation of o-cresylmethyl ether with succinic anhydride and subsequent cyclization with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is characterized by the presence of a pyridazinone core, substituted with a 4-aminophenyl group and a methyl group. The enantiomers of this compound have been separated using polysaccharide-based chiral stationary phases in chromatography, indicating the presence of chiral centers in the molecule .
Chemical Reactions Analysis
The pyridazinone derivatives undergo various chemical reactions. For instance, the pyridazinone core can be dehydrogenated to form different derivatives, or it can undergo Michael addition reactions with 1,3-diphenyl-2-propen-1-one. N-dialkylaminomethyl derivatives can be obtained from reactions with formaldehyde and secondary amines, and chloro derivatives can be synthesized and further reacted with sodium azide, benzyl amine, and anthranilic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one derivatives are influenced by their molecular structure. The presence of the aminophenyl group contributes to the basic nature of these compounds, which is important for their interaction with biological targets. The pyridazinone core is a crucial pharmacophore for cardiotonic activity, as demonstrated by the significant inodilatory properties of related compounds . The enantioseparation of the compound suggests that its chiral properties are significant, which can affect its pharmacokinetics and pharmacodynamics .
Scientific Research Applications
Enantioseparation and Pharmaceutical Preparation
6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a key intermediate in synthesizing the cardiotonic agent levosimendan. Studies have developed methods for its enantioseparation using chromatography with polysaccharide-based chiral stationary phases. These methods are efficient for the pharmaceutical industry, allowing for the preparation of this compound in an economic and rapid manner (Cheng et al., 2019).
Role in Developing Cardioactive Agents
This compound forms a vital part of various cardio-active pyridazinone derivatives, some of which are in clinical use or undergoing trials. It's an essential moiety in compounds like imazodan, pimobendan, and levosimendan. Its significance in synthesizing these agents is well-documented, providing a foundation for developing new cardioactive treatments (Imran & Abida, 2016).
Synthesis and Reaction Studies
Efficient methods for synthesizing and studying the reactions of 4- and 5-aryl-4,5-dihydropyridazin-3(2H)-ones have been developed, with applications in producing analogs with phenyl ring substituents. This research enhances the understanding of its chemical properties and potential applications in pharmaceutical synthesis (Breukelman et al., 1985).
Antihypertensive and Muscle Relaxant Activities
Derivatives of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one have been synthesized and evaluated for antihypertensive and muscle relaxant activities. These studies highlight its potential in developing treatments for hypertension and related conditions (Siddiqui et al., 2010).
Role in Anticonvulsant Medications
Research on the synthesis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one derivatives has shown promising results in anticonvulsant activity. The specific derivatives were compared with standard drugs like phenytoin and diazepam, indicating their potential utility in treating convulsive disorders (Sharma et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMRFHZLKNYRRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957950 | |
Record name | 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one | |
CAS RN |
36725-28-7 | |
Record name | Ici 109,081 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036725287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(4-Aminophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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